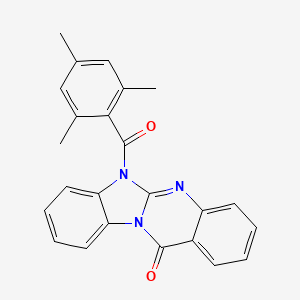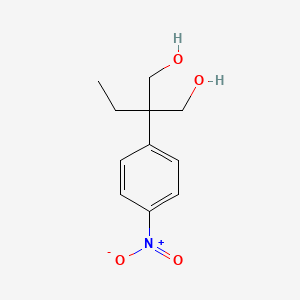
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is an organic compound with the molecular formula C11H15NO4 It is a derivative of 1,3-propanediol, where one of the hydrogen atoms is substituted by a 2-ethyl-2-(p-nitrophenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- typically involves the nitration of 2-ethyl-1,3-propanediol followed by a series of purification steps. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure controlled reaction conditions. The reaction mixture is then neutralized, and the product is extracted using organic solvents.
Industrial Production Methods
In an industrial setting, the production of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves large-scale nitration reactors equipped with temperature control systems. The process is optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures efficient production.
Chemical Reactions Analysis
Types of Reactions
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Substitution: Alcohols, acids, and bases under reflux conditions.
Major Products Formed
Amines: Formed by the reduction of the nitro group.
Aldehydes and Carboxylic Acids: Formed by the oxidation of the hydroxyl groups.
Esters and Ethers: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and plasticizers.
Mechanism of Action
The mechanism of action of 1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the modulation of enzyme activities and signaling pathways, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
1,3-Propanediol, 2-ethyl-2-nitro-: Similar structure but lacks the p-nitrophenyl group.
2-Ethyl-2-nitropropanediol: Another derivative with different substituents.
2-Amino-1-(4-nitrophenyl)-1,3-propanediol: Contains an amino group instead of a hydroxyl group.
Uniqueness
1,3-Propanediol, 2-ethyl-2-(p-nitrophenyl)- is unique due to the presence of both the 2-ethyl and p-nitrophenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in research and industry.
Properties
CAS No. |
25451-01-8 |
|---|---|
Molecular Formula |
C11H15NO4 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-ethyl-2-(4-nitrophenyl)propane-1,3-diol |
InChI |
InChI=1S/C11H15NO4/c1-2-11(7-13,8-14)9-3-5-10(6-4-9)12(15)16/h3-6,13-14H,2,7-8H2,1H3 |
InChI Key |
ZTBKIHWGDLNDQG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)(CO)C1=CC=C(C=C1)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


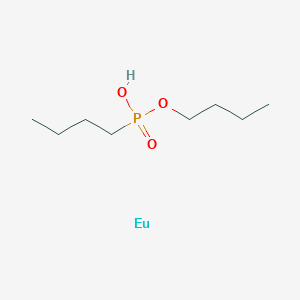
![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
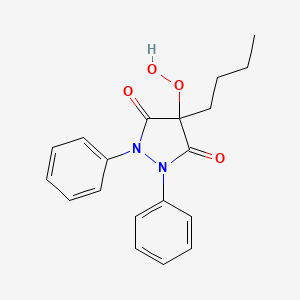
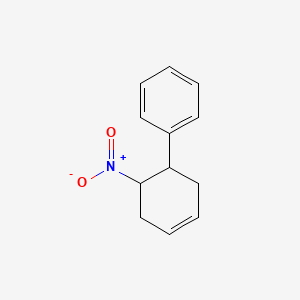
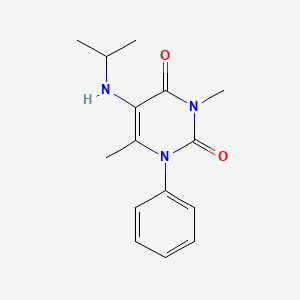
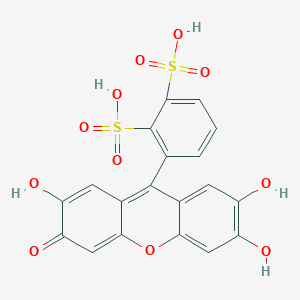
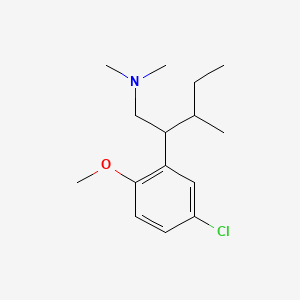
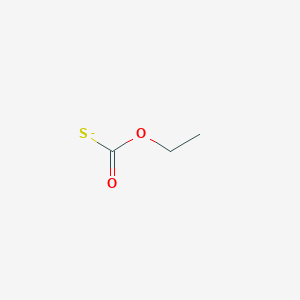
![[(5Z)-5-(4-cyanobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B14687676.png)
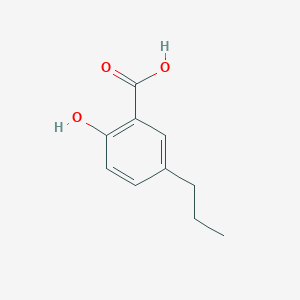
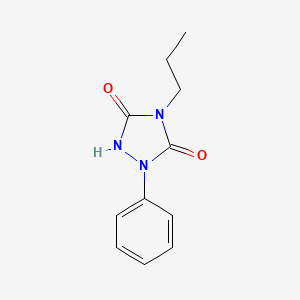
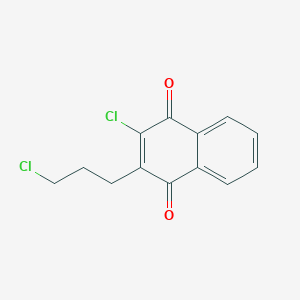
![3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid](/img/structure/B14687706.png)
